Ethyl indole-3-carboxylate
Overview
Description
Ethyl indole-3-carboxylate is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and biological research. It is commonly used as a building block for the synthesis of various biologically active molecules and pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl indole-3-carboxylate, also known as ethyl 1H-indole-3-carboxylate, is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives interact with their targets, leading to changes that result in these biological effects
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile Indole derivatives are known to have broad-spectrum biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Analysis
Biochemical Properties
Ethyl indole-3-carboxylate interacts with multiple receptors, contributing to its diverse biological activities . It has been used as a reactant for the preparation of indole-based heterocycles, glycine receptor ligands, inhibitors of human 5-lipoxygenase, and antimicrobial agents .
Cellular Effects
Indole derivatives, including this compound, play a crucial role in cell biology . They have been found to exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in metabolic pathways related to indole derivatives . It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl indole-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed Larock indole synthesis, which uses a palladium catalyst to facilitate the cyclization of o-iodoaniline with an alkyne .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. One such method is the palladium-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction, which provides high yields and purity . The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-carbinol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-carbinol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl indole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its potential for modification to produce a wide range of biologically active compounds. Its ethyl ester group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHVMVYFOXTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289769 | |
Record name | Ethyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-41-0 | |
Record name | 1H-Indole-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63796 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 776-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl indole-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW9VF3T3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl indole-3-carboxylate (also known as ethyl 1H-indole-3-carboxylate) has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol [, ]. Spectroscopic data, including NMR, IR, and EI/ESI-MS, have been used to confirm its structure [].
A: Yes, a practical synthesis of indole-3-carboxamides, including those derived from this compound, has been achieved using an amidoaluminum-mediated strategy. This method, employing Al2(CH3)4(NR2)2 complexes, allows for the efficient amidation of various substituted ethyl indole-3-carboxylates [, ]. Additionally, flash vacuum pyrolysis of specific N-alkenylbenzotriazoles and N-alkenylisoxazolones has been shown to yield this compound through specific reaction pathways [].
A: Yes, this compound has been identified as a constituent of the marine sponge Xetospongia testudinaria collected from the South China Sea. This marks the first reported instance of this compound being isolated from this particular sponge species [].
A: Research indicates that this compound acts as a potent antagonist of the 5-HT4 receptor [, ]. Studies using piglet isolated right atrium demonstrated its ability to block 5-HT-induced tachycardia with a pKB of 8.3 []. This suggests potential applications in research related to cardiac function and 5-HT4 receptor modulation.
A: While specific structure-activity relationship (SAR) details for this compound are not extensively discussed in the provided papers, research suggests that modifications to the indole ring and the carboxylate side chain can significantly impact 5-HT4 receptor affinity and functional activity []. For example, the introduction of a piperidinyl)ethyl group to the indole-3-carboxylate structure resulted in SB 203186, a compound with significantly higher 5-HT4 receptor affinity compared to other antagonists like tropisetron and DAU 6215 []. This highlights the importance of structural features in determining the pharmacological profile of indole-3-carboxylate derivatives.
A: Yes, a series of methyl 1-{2-[4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio]ethyl}-1H-indole-3-carboxylate derivatives have been synthesized using microwave irradiation, demonstrating the feasibility of creating diverse analogues []. Furthermore, novel ethyl 1H-indole-3-carboxylate derivatives have been synthesized and investigated for their in vitro anti-hepatitis C virus activity []. These findings suggest that modifying the this compound scaffold holds promise for developing compounds with potential therapeutic applications.
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